molecular formula C15H15FN2O2 B2725422 N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide CAS No. 1436173-27-1

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide

Cat. No.: B2725422
CAS No.: 1436173-27-1
M. Wt: 274.295
InChI Key: DQTJRBCRIQHSDY-UHFFFAOYSA-N
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Description

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide ( 1436173-27-1) is a chemical compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This pyridinecarboxamide derivative is characterized by a density of approximately 1.238 g/cm³ at 20 °C and a predicted boiling point of 340.9 °C . Its chemical structure features a fluoropyridine ring linked via a carboxamide group to a phenyl ring substituted with an ethoxymethyl moiety . The compound is offered with a high purity level of 95.0% and is intended for research applications . As a specialized building block, it is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel heteroaryl-carboxamide compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[4-(ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-10-11-3-6-13(7-4-11)18-15(19)12-5-8-14(16)17-9-12/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJRBCRIQHSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling via Acyl Chloride Intermediate

The most straightforward method involves converting 6-fluoropyridine-3-carboxylic acid to its acyl chloride, followed by reaction with 4-(ethoxymethyl)aniline.

Procedure :

  • Activation of Carboxylic Acid :
    • 6-Fluoropyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours.
    • Example: 10 mmol of acid reacts with 1.2 eq. SOCl₂ in DCM, yielding 6-fluoropyridine-3-carbonyl chloride (85–92% conversion).
  • Amidation :
    • The acyl chloride is added dropwise to a solution of 4-(ethoxymethyl)aniline (1.1 eq.) and a base (e.g., triethylamine or pyridine) in DCM or tetrahydrofuran (THF) at 0°C. The mixture is stirred at room temperature for 12–24 hours.
    • Yield: 70–85% after purification via silica gel chromatography (hexane/ethyl acetate).

Key Considerations :

  • Excess base neutralizes HCl generated during the reaction, preventing protonation of the amine.
  • Acyl chlorides are moisture-sensitive; reactions require inert atmospheres (N₂/Ar).

Coupling Reagent-Mediated Synthesis

For laboratories avoiding acyl chlorides, carbodiimide-based reagents (e.g., EDCl, DCC) or uronium salts (HATU, HBTU) facilitate direct amide bond formation.

Procedure :

  • Reagent Selection :
    • 6-Fluoropyridine-3-carboxylic acid (1 eq.), 4-(ethoxymethyl)aniline (1.05 eq.), and HATU (1.2 eq.) are combined in dimethylformamide (DMF) or acetonitrile.
    • A tertiary base (e.g., DIPEA, 2 eq.) is added to deprotonate the amine and activate the reagent.
  • Reaction Conditions :
    • Stirred at 25–40°C for 6–12 hours.
    • Yield: 65–78% after aqueous workup and recrystallization from ethanol.

Advantages :

  • Avoids handling corrosive reagents like SOCl₂.
  • Suitable for acid-sensitive substrates.

Solid-Phase Synthesis (Industrial Scale)

Patents highlight scalable approaches using inorganic bases and polar aprotic solvents for high-throughput production.

Procedure :

  • Base-Catalyzed Coupling :
    • 6-Fluoropyridine-3-carboxylic acid (1 eq.) and 4-(ethoxymethyl)aniline (1.1 eq.) are dissolved in N,N-dimethylacetamide (DMA) with sodium hydroxide (1.2 eq.) at 80–110°C for 4–8 hours.
    • Yield: 80–88% after cooling, dilution with water, and crystallization.
  • Purification :
    • Crude product is filtered and washed with cold water/methanol (1:3 v/v) to remove unreacted starting materials.

Industrial Relevance :

  • Sodium hydroxide replaces costly coupling agents, reducing production costs.
  • DMA enhances solubility of aromatic amines, enabling homogeneous reactions.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Acyl Chloride Route SOCl₂, DCM, TEA 70–85% High purity; short reaction time Moisture-sensitive steps
Coupling Reagent (HATU) HATU, DMF, DIPEA 65–78% Mild conditions; no SOCl₂ Costly reagents; column purification
Industrial Scale (NaOH) NaOH, DMA, 80–110°C 80–88% Cost-effective; scalable High temperature; solvent recovery

Critical Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMA and DMF improve amine solubility and reaction rates.
  • Halogenated Solvents : DCM and chloroform minimize side reactions but require strict anhydrous conditions.

Temperature Control

  • Acyl chloride formation requires 0–25°C to prevent decomposition.
  • Amidation proceeds efficiently at 25–40°C; higher temperatures (80–110°C) accelerate base-catalyzed reactions.

Purification Techniques

  • Crystallization : Preferred for industrial batches using solvent/antisolvent systems (e.g., water/DMA).
  • Chromatography : Necessary for lab-scale synthesis to remove unreacted aniline or coupling byproducts.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue: Over-activation of carboxylic acid leading to symmetrical anhydrides.
    • Solution: Use stoichiometric SOCl₂ and monitor reaction progress via TLC.
  • Low Amine Reactivity :

    • Issue: Steric hindrance from the ethoxymethyl group reduces nucleophilicity.
    • Solution: Employ coupling reagents (e.g., HATU) to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-(Ethoxymethyl)benzoic acid derivative.

    Reduction: N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential drug candidate in various therapeutic areas. Its structural features suggest that it may interact with specific biological targets, making it a subject of interest in drug discovery.

Anticancer Activity

Recent studies have indicated that N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated potency against certain types of tumors by inducing apoptosis and inhibiting tumor growth in preclinical models.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its selectivity and potency against targets such as PKMYT1 and MAP4K1, which are implicated in DNA damage response and tumor growth regulation .

Pharmacological Studies

Pharmacological evaluations have revealed the compound's influence on various biological pathways, making it a candidate for further development.

Bioavailability and Pharmacokinetics

Studies assessing the pharmacokinetic profile of the compound have shown favorable absorption characteristics, which are crucial for its development as an oral medication. The compound's metabolic stability and half-life are also being investigated to optimize its therapeutic efficacy .

Case Studies

Several case studies highlight the applications of this compound in clinical settings.

Preclinical Trials

In preclinical trials, the compound was administered to animal models bearing xenograft tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Combination Therapies

The compound has also been explored in combination with other chemotherapeutic agents to enhance therapeutic outcomes. Studies suggest that it may sensitize cancer cells to existing treatments, thereby improving overall efficacy .

Data Tables

Application AreaFindingsReferences
Anticancer ActivityInhibits proliferation in cancer cell lines
Enzyme InhibitionTargets PKMYT1 and MAP4K1
PharmacokineticsFavorable absorption and metabolic stability
Preclinical TrialsSignificant tumor size reduction
Combination TherapiesEnhances efficacy when combined with other drugs

Mechanism of Action

The mechanism of action of N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorine atom and carboxamide group play crucial roles in enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Functional Groups Reference
N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide Pyridine 6-Fluoro, 3-carboxamide, 4-(ethoxymethyl)phenyl Carboxamide, ether Target
Sparsentan () Benzenesulfonamide Ethoxymethylphenyl, diazaspiro[4.4]nonenone Sulfonamide, spirocyclic
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethylamino Carboxamide, furopyridine
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-{(2S)-1-[(6-fluoropyridin-3-yl)carbonyl]pyrrolidin-2-yl}pyrrolo[2,1-f][1,2,4]triazin-4-amine () Pyrrolo[2,1-f][1,2,4]triazine 6-Fluoropyridin-3-yl, cyclopropylpyrazole Amine, carboxamide

Key Observations:

Core Heterocycle Diversity :

  • The target compound uses a pyridine core, whereas analogs like sparsentan () and the furopyridine derivative () employ benzenesulfonamide or fused heterocyclic systems. These differences influence electronic properties and target selectivity.

Fluorine Substitution :

  • The 6-fluoro group in the target compound contrasts with the 4-fluorophenyl group in . Fluorine at the pyridine 6-position may enhance metabolic stability compared to aromatic fluorine in other positions .

Ethoxymethyl vs. Other Substituents :

  • The ethoxymethyl group in the target compound provides moderate lipophilicity, whereas sparsentan’s ethoxymethylphenyl is part of a larger, rigid spirocyclic system (), likely improving receptor binding affinity .

Carboxamide Linkage: All compounds feature carboxamide bonds, critical for hydrogen bonding. However, the furopyridine derivative () includes additional substituents (trifluoroethylamino), which may alter solubility or pharmacokinetics .

Pharmacological and Physicochemical Properties

Table 2: Comparative Data (Hypothetical Extrapolation Based on Evidence)

Property Target Compound Sparsentan () Furopyridine Derivative ()
Molecular Weight ~290 g/mol 606.7 g/mol ~550 g/mol
LogP ~2.5 (estimated) 4.9 (reported) ~3.8 (estimated)
Solubility Moderate (ether group) Low (high protein binding) Low (trifluoroethyl group)
Key Functional Groups Ethoxymethyl, 6-fluoro Ethoxymethyl, spirocyclic Trifluoroethyl, furopyridine

Insights:

  • Sparsentan (): High molecular weight and protein binding limit its solubility, necessitating formulation optimization. Its dual endothelin/angiotensin II receptor antagonism is linked to the spirocyclic core .
  • Furopyridine Derivative (): The trifluoroethyl group increases hydrophobicity but may enhance blood-brain barrier penetration. LC/MS data () suggest stability under acidic conditions .

Biological Activity

N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorine atom and an ethoxymethyl group. The carboxamide functional group enhances its solubility and biological activity, making it a promising candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The fluorine atom and carboxamide group are crucial for enhancing binding affinity and specificity. This interaction may lead to modulation of various signaling pathways, potentially inhibiting enzyme activity or altering receptor functions.

1. Pharmacological Properties

Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. It has been studied for its role as a ligand in receptor binding studies, showcasing potential therapeutic applications in treating inflammatory diseases and certain cancers .

2. Inhibitory Effects

The compound has shown promise as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts. For instance, studies have demonstrated its potential as a plasma kallikrein inhibitor, suggesting applications in therapies targeting blood coagulation and inflammation .

Case Studies and Evaluations

Study Findings
Study on MAO-B InhibitionThis compound was evaluated alongside other compounds for monoamine oxidase (MAO) inhibition, revealing competitive inhibition properties that could be leveraged for neurodegenerative diseases .
Antitumor ActivityVarious derivatives of similar structures have been shown to possess significant antitumor activities, particularly against BRAF(V600E) mutations, indicating that this compound could be part of a broader class of effective anticancer agents .

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